molecular formula C21H23N3OS B3582161 N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B3582161
M. Wt: 365.5 g/mol
InChI Key: GOHPAJBWTUAJSH-UHFFFAOYSA-N
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Description

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Safety and Hazards

Sigma-Aldrich provides “N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide” as-is and makes no representation or warranty whatsoever with respect to this product . For pendimethalin, it has low acute toxicity when administered orally, dermally, or by inhalation to rats .

Mechanism of Action

Target of Action

The compound, also known as N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide, is a member of the class of substituted anilines . It is primarily used as a herbicide to control most annual grasses and many annual broad-leaved weeds . The primary targets of this compound are the mitotic apparatus in plant cells .

Mode of Action

The compound acts selectively, being absorbed by both roots and leaves of plants . It inhibits mitosis and cell division, thereby preventing the growth of unwanted plants . This is achieved by disrupting the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a crucial role in cellular processes such as mitosis .

Biochemical Pathways

The compound affects the isoprenoid pathway, altering the levels of plant hormones . It inhibits the synthesis of gibberellins, a group of plant hormones that promote stem elongation . This leads to an accumulation of precursors in the terpenoid pathway, resulting in the production of abscisic acid . Abscisic acid is another plant hormone that plays a role in seed dormancy and the plant’s response to stress .

Pharmacokinetics

It is known to be persistent in the environment , suggesting that it may have a long half-life and could accumulate in the soil or water where it is applied. This could potentially affect its bioavailability and the duration of its action.

Result of Action

The result of the compound’s action is the effective control of unwanted plants. By inhibiting cell division and disrupting normal plant growth, the compound prevents the proliferation of weeds and other undesirable plants . This can lead to healthier crops and improved yields.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, its persistence suggests that it could remain active for a long time in certain environments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide typically involves the reaction of 1,3,4-thiadiazole derivatives with diphenylacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond.

  • Step 1: Synthesis of 1,3,4-thiadiazole derivative

    • Reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.
    • Heating the mixture to promote cyclization, forming the thiadiazole ring.
  • Step 2: Formation of this compound

    • Reacting the thiadiazole derivative with diphenylacetic acid chloride in the presence of a base such as triethylamine.
    • Stirring the reaction mixture at room temperature or slightly elevated temperatures to complete the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2-(2-phenylphenoxy)acetamide
  • 2-(2,5-dimethylphenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide stands out due to its unique combination of the thiadiazole ring and diphenylacetamide moiety, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-3-15(4-2)20-23-24-21(26-20)22-19(25)18(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,18H,3-4H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHPAJBWTUAJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide
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N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide
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N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide
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N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide
Reactant of Route 5
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide
Reactant of Route 6
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide

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